molecular formula C12H16N2O2 B4088832 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzimidazole

1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzimidazole

Cat. No. B4088832
M. Wt: 220.27 g/mol
InChI Key: FGJMXIPLUNRRLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzimidazole is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as mebendazole, which is a well-known anthelmintic drug used to treat parasitic infections. However,

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzimidazole involves its ability to inhibit tubulin polymerization. Tubulin is a protein that is essential for the formation of microtubules, which are involved in various cellular processes such as cell division and intracellular transport. By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzimidazole has been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Furthermore, this compound has been shown to have anti-inflammatory and immunomodulatory effects, which could have potential applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzimidazole in lab experiments is its high potency and specificity. This compound has been shown to have potent activity against cancer cells and various microorganisms, making it a valuable tool for studying these biological processes. However, one of the limitations of using this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzimidazole. One potential direction is the development of new anticancer drugs based on the structure of this compound. Researchers could also explore the potential applications of this compound in the treatment of other diseases such as autoimmune disorders. Furthermore, the synthesis of analogs of this compound could lead to the discovery of new drugs with improved potency and selectivity. Overall, the study of 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzimidazole has the potential to lead to the development of new drugs for the treatment of various diseases.

Scientific Research Applications

1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications beyond its current use as an anthelmintic drug. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against various types of cancer cells, including colon, breast, and lung cancer. The mechanism of action of this compound involves inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.

properties

IUPAC Name

1-(2-methoxyethyl)-2-(methoxymethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-15-8-7-14-11-6-4-3-5-10(11)13-12(14)9-16-2/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJMXIPLUNRRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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